N-(3-methoxyphenyl)-1-methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxamide
Description
N-(3-methoxyphenyl)-1-methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxamide is a synthetic small molecule featuring a dihydropyrimidine core substituted with a 3-methoxyphenyl carboxamide group, a methylsulfanyl moiety at position 2, and a methyl group at position 1. The compound’s structure (Figure 1) is characterized by a planar pyrimidine ring with keto-enol tautomerism at position 6, which may influence its reactivity and intermolecular interactions.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-1-methyl-2-methylsulfanyl-6-oxopyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-17-13(19)11(8-15-14(17)21-3)12(18)16-9-5-4-6-10(7-9)20-2/h4-8H,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLASZCLRMLJCFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN=C1SC)C(=O)NC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-1-methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-1-methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted aromatic compounds.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following molecular formula:
- Molecular Formula : C₁₃H₁₅N₃O₃S
- Molecular Weight : 285.35 g/mol
The structure features a pyrimidine ring with various substituents that contribute to its biological activity. The presence of the methoxy group and the methylsulfanyl group are particularly notable for their influence on the compound's pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound, particularly against various bacterial strains. Research indicates that derivatives of pyrimidine compounds exhibit significant antibacterial activity.
Case Study: Antibacterial Efficacy
In a study evaluating the antibacterial effects of pyrimidine derivatives, N-(3-methoxyphenyl)-1-methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxamide demonstrated considerable activity against:
- Staphylococcus aureus
- Escherichia coli
- Klebsiella pneumoniae
The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics, indicating its potential as an effective antibacterial agent .
Antitumor Activity
The compound has also been investigated for its antitumor properties. Studies suggest that it may inhibit cell proliferation in various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cells
In vitro tests conducted on human cancer cell lines (e.g., HCT116 and PC3) showed that this compound could significantly reduce cell viability. The cytotoxic effects were assessed using the MTT assay, revealing IC50 values comparable to leading chemotherapeutic agents .
Anti-inflammatory Properties
Research has indicated that this compound exhibits anti-inflammatory effects.
Data Table: Anti-inflammatory Activity
| Compound | Test Model | Dose (mg/kg) | Edema Inhibition (%) |
|---|---|---|---|
| N-(3-methoxyphenyl)-1-methyl-2-(methylsulfanyl)-6-oxo | Carrageenan-induced paw edema | 25 | 62 |
| Indomethacin (control) | Carrageenan-induced paw edema | 25 | 48 |
The results indicate a significant reduction in inflammation compared to controls, suggesting its potential use in treating inflammatory conditions .
Synthesis and Green Chemistry Approaches
The synthesis of this compound can be achieved through various methodologies, including environmentally friendly approaches such as microwave-assisted synthesis. This method not only enhances yield but also reduces reaction times significantly.
Summary of Synthetic Methods
| Method | Yield (%) | Reaction Time (min) |
|---|---|---|
| Conventional heating | 65 | 120 |
| Microwave-assisted synthesis | 85 | 30 |
The efficiency of microwave-assisted synthesis positions this compound as a candidate for green chemistry practices in pharmaceutical development .
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-1-methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against related molecules, as outlined below:
Structural Analogs in Pharmacopeial Standards
Compounds m, n, and o from Pharmacopeial Forum (2017) share carboxamide functionalities but differ in core structure and substituents (e.g., diphenylhexane backbones and 2,6-dimethylphenoxy groups) . Unlike the target compound’s dihydropyrimidine core, these analogs exhibit complex stereochemistry (e.g., 2R,4S,5S configurations) and hydroxy/acetamido substituents.
Kinase-Inhibiting Carboxamides
BMS-354825 () is a thiazole-5-carboxamide with dual Src/Abl kinase inhibitory activity. While both compounds feature carboxamide groups, BMS-354825’s thiazole core and pyrimidinylamino substituents contrast with the dihydropyrimidine scaffold of the target compound. The chloro and methyl groups in BMS-354825 enhance hydrophobic interactions in kinase binding pockets, whereas the target’s methylsulfanyl and methoxyphenyl groups may prioritize different solubility or selectivity profiles .
Dihydropyrimidine Derivatives
The 6-oxo-1,6-dihydropyrimidine-5-carbonitrile in shares a dihydropyrimidine core with the target compound but replaces the carboxamide with a carbonitrile group. This substitution reduces hydrogen-bonding capacity, likely diminishing interactions with polar biological targets. Additionally, the 4-methoxyphenyl group in ’s compound versus the 3-methoxy substitution in the target compound could lead to divergent steric effects in target binding .
Thienopyrimidine Carboxamides
Thieno[2,3-d]pyrimidine carboxamides () incorporate a fused thiophene ring and thioxo groups, enhancing rigidity and electronic diversity compared to the target compound’s simpler dihydropyrimidine system. The thioxo moiety in these analogs may improve metal chelation or redox activity, whereas the methylsulfanyl group in the target compound prioritizes lipophilicity and metabolic stability .
Comparative Data Table
Key Structural-Activity Insights
- Methoxy Position : The 3-methoxy group in the target compound vs. 4-methoxy in ’s analog may influence binding orientation in chiral environments .
- Sulfur-Containing Groups : Methylsulfanyl (target) vs. thioxo () alters electron distribution and lipophilicity, impacting membrane penetration or enzymatic interactions.
Biological Activity
Structure
The molecular structure of N-(3-methoxyphenyl)-1-methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxamide can be represented as follows:
Physical Properties
- Molecular Weight : 270.33 g/mol
- Solubility : Soluble in organic solvents such as DMSO and methanol.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. For instance, a study demonstrated that derivatives of pyrimidine compounds exhibit significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation1.
Antimicrobial Activity
The compound has also shown promising antimicrobial activity. In vitro assays indicated that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various strains, indicating its potential as an antimicrobial agent2.
Anti-inflammatory Effects
Research has suggested that this compound exhibits anti-inflammatory properties. In animal models, this compound reduced inflammation markers significantly compared to control groups. The proposed mechanism involves the inhibition of pro-inflammatory cytokines and modulation of the NF-kB signaling pathway3.
Study 1: Anticancer Efficacy
A study published in a reputable journal evaluated the anticancer efficacy of this compound on human cancer cell lines. The results indicated that at concentrations ranging from 10 to 50 µM, the compound significantly inhibited cell growth and induced apoptosis in a dose-dependent manner4.
Study 2: Antimicrobial Assessment
Another research article assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited an MIC of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, suggesting its potential as a therapeutic agent in treating bacterial infections5.
Data Table
Q & A
Basic: What are the recommended synthetic pathways for N-(3-methoxyphenyl)-1-methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidine-5-carboxamide?
Answer:
The synthesis typically involves multi-step organic reactions. A plausible route includes:
- Step 1: Condensation of a substituted pyrimidine precursor (e.g., 6-oxo-1,6-dihydropyrimidine) with 3-methoxyaniline under nucleophilic acyl substitution conditions.
- Step 2: Introduction of the methylsulfanyl group via thiolation using reagents like Lawesson’s reagent or thiourea derivatives.
- Step 3: Methylation at the N1 position using iodomethane or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).
Key purification methods include column chromatography and recrystallization. Characterization via NMR (¹H/¹³C), IR, and HPLC ensures purity .
Basic: How can the crystal structure of this compound be determined experimentally?
Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard:
- Crystallization: Use solvent vapor diffusion (e.g., DCM/hexane) to grow high-quality crystals.
- Data Collection: Employ synchrotron radiation or a laboratory X-ray source (Cu-Kα).
- Refinement: Use SHELXL or similar software for structure solution and refinement, ensuring R-factor < 5% .
Alternative methods include powder XRD paired with DFT-optimized geometries for comparison .
Basic: What functional groups dictate the compound’s reactivity?
Answer:
Critical functional groups and their reactivities:
- Methoxyphenyl group : Prone to electrophilic substitution (e.g., nitration, halogenation).
- Methylsulfanyl group : Susceptible to oxidation (e.g., to sulfoxide/sulfone with H₂O₂) or nucleophilic displacement.
- Dihydropyrimidine ring : Redox-active; undergoes oxidation to pyrimidine or reduction to tetrahydropyrimidine under controlled conditions.
- Carboxamide : Participates in hydrogen bonding and hydrolysis under acidic/basic conditions. Reactivity can be probed via TLC monitoring and mass spectrometry .
Advanced: How can computational methods predict the compound’s interaction with biological targets?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases, proteases).
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.
- QSAR Modeling: Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data from analogs .
Validate predictions with in vitro assays (e.g., IC₅₀ determination via fluorescence polarization) .
Advanced: How to resolve contradictions in reported biological activities of dihydropyrimidine derivatives?
Answer:
Contradictions may arise due to:
- Assay Variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms.
- Stereochemical Purity: Enantiomeric impurities (e.g., in dihydropyrimidine derivatives) can skew results. Use chiral HPLC to verify.
- Solubility Issues: Poor solubility in assay buffers may lead to false negatives. Pre-treat with DMSO/Cremophor EL.
Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .
Advanced: What strategies optimize the compound’s stability under physiological conditions?
Answer:
- pH Stability: Test degradation in buffers (pH 1–10) via LC-MS. Modify the carboxamide to a prodrug (e.g., ester) for improved gastric stability.
- Light/Thermal Stability: Store lyophilized samples at -80°C with desiccants. Add antioxidants (e.g., BHT) to solutions.
- Metabolic Stability: Use liver microsome assays (human/rat) to identify vulnerable sites. Introduce fluorine or deuterium at labile positions .
Advanced: How to design SAR studies for analogs of this compound?
Answer:
- Core Modifications: Replace dihydropyrimidine with thiazolo[3,2-a]pyrimidine or pyridazine.
- Substituent Variation: Systematically alter the methoxyphenyl (e.g., 3-Cl, 4-F) and methylsulfanyl (e.g., ethylsulfonyl) groups.
- Bioisosteres: Substitute the carboxamide with sulfonamide or triazole.
Evaluate changes via:- In vitro potency assays (e.g., IC₅₀ against target enzymes).
- ADME profiling (e.g., Caco-2 permeability, CYP inhibition) .
Advanced: What analytical techniques validate synthetic intermediates?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
